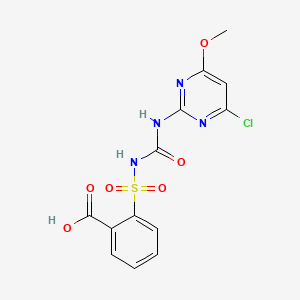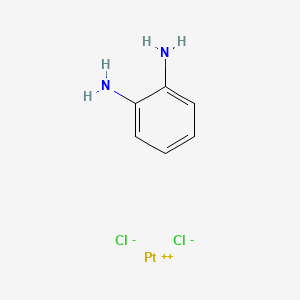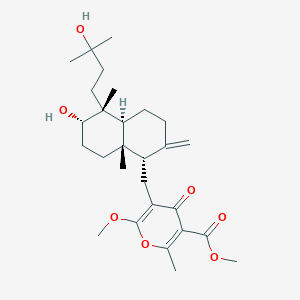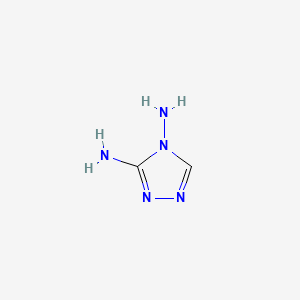
4H-1,2,4-Triazole-3,4-diamine
Overview
Description
4H-1,2,4-Triazole-3,4-diamine is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.
Mechanism of Action
Target of Action
4H-1,2,4-Triazole-3,4-diamine, also known as Guanazole , primarily targets the enzyme ribonucleoside-diphosphate reductase (EC 1.17.4.1) . This enzyme plays a crucial role in DNA synthesis, as it is responsible for the reduction of ribonucleoside diphosphates into deoxyribonucleoside diphosphates, which are the building blocks of DNA .
Mode of Action
As an inhibitor of ribonucleoside-diphosphate reductase, this compound binds to the enzyme and prevents it from catalyzing the reduction process . This interaction disrupts the production of deoxyribonucleoside diphosphates, thereby inhibiting DNA synthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA synthesis pathway . By inhibiting ribonucleoside-diphosphate reductase, the compound disrupts the conversion of ribonucleoside diphosphates into deoxyribonucleoside diphosphates . This disruption affects the downstream process of DNA synthesis, potentially leading to cell cycle arrest and apoptosis .
Result of Action
The inhibition of DNA synthesis by this compound can lead to cell cycle arrest and apoptosis , particularly in rapidly dividing cells . This makes the compound a potential antineoplastic agent , useful in the treatment of various types of cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has been studied as a heat-resistant energetic material, suggesting that it maintains stability and efficacy under high-temperature conditions . .
Biochemical Analysis
Biochemical Properties
4H-1,2,4-Triazole-3,4-diamine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been identified as an inhibitor of ribonucleoside-diphosphate reductase, an enzyme critical for DNA synthesis . This interaction inhibits the conversion of ribonucleotides to deoxyribonucleotides, thereby affecting DNA replication and cell proliferation. Additionally, this compound has been shown to bind to the heme moiety of cytochrome P450 enzymes, influencing their activity and impacting various metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting ribonucleoside-diphosphate reductase, this compound can induce cell cycle arrest and apoptosis in cancer cells . This compound also affects the expression of genes involved in oxidative stress response and apoptosis, further contributing to its antineoplastic properties . Moreover, its interaction with cytochrome P450 enzymes can alter the metabolism of various endogenous and exogenous compounds, impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of ribonucleoside-diphosphate reductase, inhibiting its activity and preventing DNA synthesis . This binding interaction is facilitated by the nitrogen atoms in the triazole ring, which form hydrogen bonds with the enzyme’s active site residues . Additionally, this compound interacts with cytochrome P450 enzymes by coordinating with the heme iron, leading to enzyme inhibition or activation depending on the specific isoform . These interactions result in changes in gene expression and metabolic flux, contributing to the compound’s biological effects.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as sustained inhibition of DNA synthesis and prolonged cell cycle arrest . These long-term effects are particularly relevant in the context of cancer therapy, where continuous exposure to the compound may enhance its therapeutic efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth by inducing apoptosis and cell cycle arrest . At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interaction with cytochrome P450 enzymes, leading to the accumulation of toxic metabolites . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing the risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of various endogenous and exogenous compounds, including drugs and toxins . By inhibiting or activating specific cytochrome P450 isoforms, this compound can alter the metabolic flux and affect the levels of key metabolites . This modulation of metabolic pathways is particularly relevant in the context of drug-drug interactions and personalized medicine .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is known to interact with membrane transporters, such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, such as albumin, which influence its distribution and localization . These interactions are critical for determining the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. Studies have shown that this compound predominantly localizes to the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound can be transported into the nucleus, where it affects DNA synthesis and gene expression . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments . Understanding these localization mechanisms is crucial for optimizing the compound’s therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
4H-1,2,4-Triazole-3,4-diamine can be synthesized through several methods. One common approach involves the reaction of hydrazine derivatives with nitriles or amidines under acidic or basic conditions. For example, the reaction of hydrazine hydrate with cyanamide in the presence of a base like sodium hydroxide can yield this compound .
Another method involves the cyclization of appropriate precursors such as hydrazides and nitriles under microwave irradiation, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4H-1,2,4-Triazole-3,4-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include triazole oxides, reduced triazoles, and substituted triazole derivatives .
Scientific Research Applications
4H-1,2,4-Triazole-3,4-diamine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of various pharmaceuticals, including anticancer, antiviral, and antimicrobial agents.
Agriculture: It is used in the development of agrochemicals, such as fungicides and herbicides.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
4H-1,2,4-Triazole-3,4-diamine can be compared with other triazole derivatives, such as:
1,2,3-Triazole: Another isomer of triazole with different biological activities and applications.
3,5-Diamino-1,2,4-triazole: A similar compound with antitumor and DNA synthesis inhibitory properties.
1,2,4-Triazole-3-thione: Known for its antimicrobial and antifungal activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
1,2,4-triazole-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N5/c3-2-6-5-1-7(2)4/h1H,4H2,(H2,3,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVICLQXCPOEFTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(N1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60959060 | |
| Record name | 5-Imino-1,5-dihydro-4H-1,2,4-triazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60959060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38104-45-9 | |
| Record name | 5-Imino-1,5-dihydro-4H-1,2,4-triazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60959060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the antimicrobial properties of derivatives containing the 4H-1,2,4-Triazole-3,4-diamine scaffold?
A1: Studies have explored the antimicrobial potential of various compounds derived from this compound. For instance, 4-(substituted phenyl)-5-[(quinolin-8-yloxy) methyl]-4H-1,2,4-triazole-3-thiol, N³-(4-substituted phenyl)-5-[(quinolin-8-yloxy) methyl]-4H-1,2,4-triazole-3,4-diamine, and N-(4-substituted phenyl)-5-[(quinolin-8-yloxy) methyl]-1,3,4-thiadiazol-2-amine derivatives were synthesized and evaluated for their in vitro activity against gram-positive (S. aureus) and gram-negative (E. coli) bacteria. [] Notably, some compounds exhibited promising antibacterial activity comparable to standard drugs like Loxacin and Ketoconazole. [] Further research is needed to elucidate the specific mechanisms of action and explore potential applications.
Q2: Can this compound be used to synthesize energetic materials, and what are their properties?
A2: Yes, this compound serves as a building block for energetic materials. Researchers successfully synthesized 5-((1H-tetrazol-5-yl)methyl)-4H-1,2,4-triazole-3,4-diamine (TMT), a compound with low sensitivity to impact and friction, making it significantly safer to handle than traditional explosives like RDX and TNT. [] TMT also exhibits a high detonation velocity (8.417 km/s) and promising thermal decomposition behavior. [] Various salts of TMT have been investigated, revealing potential applications as propellants and gas generators due to their high thermal stability, impressive gas production, and low mechanical sensitivities. []
Q3: How is the structure of this compound derivatives elucidated?
A3: Researchers utilize various spectroscopic techniques to characterize the structure of synthesized this compound derivatives. Common methods include Infrared (IR) spectroscopy and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. [] IR spectroscopy helps identify functional groups present in the molecule by analyzing the characteristic vibrations of chemical bonds. [] 1H NMR spectroscopy provides insights into the arrangement of hydrogen atoms within the molecule, further confirming the structure. [] These techniques are crucial for verifying the successful synthesis and understanding the structural properties of novel derivatives.
Q4: What is the role of single-crystal X-Ray diffraction in understanding the coordination chemistry of this compound?
A4: Single-crystal X-Ray diffraction is a powerful technique used to determine the three-dimensional structure of crystalline compounds, including metal complexes. In a study involving the synthesis and characterization of a cadmium complex with 5-methyl-4H-1,2,4-triazole-3,4-diamine as the ligand, single-crystal X-Ray diffraction revealed the distorted octahedral geometry around the cadmium atom. [] The technique also elucidated the coordination environment, showing the cadmium atom bound to two nitrogen atoms from the ligand and four chloride ions. [] This structural information is crucial for understanding the coordination chemistry and potential applications of such metal complexes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,8,12,16-Tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B1205167.png)
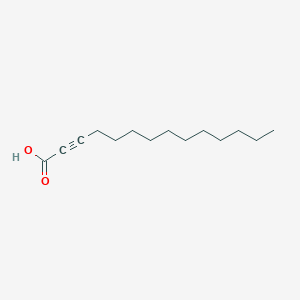
![1-(2-Furanyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylthio)ethanone](/img/structure/B1205171.png)

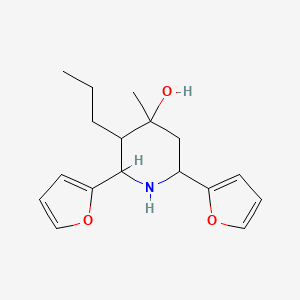

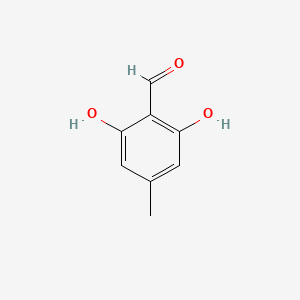
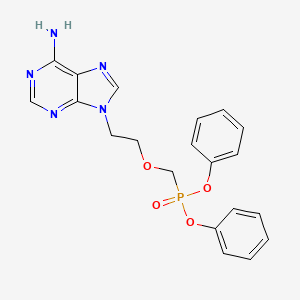

![N-methyl-3-phenyl-N-[2-[1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]imidazol-4-yl]ethyl]prop-2-enamide](/img/structure/B1205181.png)
